1-(4-Tert-butylphenyl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYLUCDARKECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Catalysts and Reaction Conditions
Catalysts such as chiral oxazaborolidines or transition metal complexes (e.g., palladium or copper catalysts) are often employed to induce stereoselectivity during cyclopropanation and amination steps. Solvents like toluene, tetrahydrofuran, or dichloromethane are commonly used, with reaction temperatures ranging from 0°C to 40°C depending on the step and reagents involved. Continuous flow reactors have also been explored to enhance scalability and process efficiency.
Detailed Synthetic Routes and Research Findings
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation | 4-tert-butylstyrene + diazo compound or carbenoid reagent; catalyst (e.g., Rh or Cu complex); solvent (toluene); 0–30°C | Formation of 1-(4-tert-butylphenyl)cyclopropane intermediate | High stereoselectivity achieved with chiral catalysts |
| 2 | Amination | Reductive amination with ammonia or amine source; reducing agent (e.g., NaBH4 or catalytic hydrogenation); solvent (ethanol or methanol); room temperature | Introduction of amine group at cyclopropane carbon | Control of stereochemistry critical for biological activity |
| 3 | Salt Formation (optional) | Reaction with HCl gas or aqueous HCl | Formation of hydrochloride salt for improved stability and handling | Hydrochloride salt purity >95% |
Research Highlights
- The stereochemistry of 1-(4-tert-butylphenyl)cyclopropan-1-amine is crucial for its biological activity, with specific enantiomers displaying distinct pharmacological profiles.
- Use of chiral catalysts in cyclopropanation enhances enantiomeric excess, reducing the need for costly chiral resolution steps.
- Continuous flow synthesis has been demonstrated to improve reaction control and scalability, making industrial production more feasible.
- The hydrochloride salt form is commonly prepared to improve compound stability and facilitate purification, with a reported purity minimum of 95%.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Applicability |
|---|---|---|---|
| Traditional batch cyclopropanation with diazo compounds | Well-established, good yields | Potential hazards with diazo reagents, moderate stereoselectivity | Widely used but requires safety measures |
| Chiral catalyst-mediated cyclopropanation | High stereoselectivity, less waste | Catalyst cost, sensitivity to reaction conditions | Suitable for high-value pharmaceutical intermediates |
| Reductive amination for amine introduction | Mild conditions, good functional group tolerance | May require careful control to avoid over-reduction | Commonly applied in lab and scale-up |
| Continuous flow synthesis | Enhanced safety, scalability, reproducibility | Requires specialized equipment | Increasingly favored in industry |
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1096856-98-2 |
| Hydrochloride Salt Formula | C13H20ClN |
| Hydrochloride Salt Molecular Weight | 225.76 g/mol |
| Purity (Hydrochloride Salt) | ≥ 95% |
Summary and Outlook
The preparation of this compound is well-documented through cyclopropanation of 4-tert-butylphenyl precursors followed by amination steps. Advances in chiral catalysis and continuous flow technologies have improved the stereoselectivity, safety, and scalability of these syntheses. Ongoing research focuses on optimizing these methods to reduce environmental impact, improve yields, and facilitate industrial production for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reactions: Typical reagents include halogens, nitric acid, and strong bases.
Major Products Formed:
Oxidation Products: 4-tert-butylbenzophenone, 4-tert-butylbenzoic acid.
Reduction Products: 4-tert-butylcyclopropylamine.
Substitution Products: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
1-(4-Tert-butylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)cyclopropan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Electron-Donating Groups: The tert-butyl group in the parent compound increases steric bulk and hydrophobicity, favoring interactions with hydrophobic enzyme pockets (e.g., BACE1) . Salt Forms: Hydrochloride derivatives (e.g., 1-(2-fluorophenyl) analogue) improve crystallinity and stability for storage .
Synthetic Utility :
- Brominated and chlorinated analogues serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
- The tert-butyl derivative’s synthetic route involves cyclopropanation of pre-functionalized aryl precursors, similar to methods used for 1-(difluoromethyl)cyclopropan-1-amine derivatives .
Biological Relevance :
- Fluorinated and nitro-substituted analogues may exhibit altered metabolic stability due to resistance to oxidative degradation .
- The tert-butyl variant’s lipophilicity correlates with enhanced blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies .
Physicochemical and Handling Considerations
Table 2: Stability and Handling Data
Biological Activity
1-(4-Tert-butylphenyl)cyclopropan-1-amine, also known as a cyclopropane derivative, is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclopropane ring attached to a tert-butylphenyl group and an amine functional group, contributes to its diverse biological activities.
- Molecular Formula : C13H20N
- Molecular Weight : 204.31 g/mol
- Solubility : The compound is often used in its hydrochloride form, enhancing its solubility in aqueous environments, which is crucial for biological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Understanding these interactions is essential for elucidating the compound's pharmacological profile. Key areas of research include:
- Receptor Binding : Investigations into how this compound interacts with different receptor types can reveal its therapeutic potential and side effects.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, impacting metabolic pathways and cellular functions.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Pharmacological Studies : Research indicates that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptors, such as serotonin or adrenergic receptors.
- Toxicology Assessments : Toxicological evaluations have been conducted to determine the safety profile of the compound, showing variable effects depending on dosage and administration routes.
Case Studies
Several case studies have been documented that illustrate the biological implications of this compound:
-
Neuropharmacology Study :
- A study investigated the effects of this compound on anxiety-related behaviors in animal models. Results indicated a reduction in anxiety-like symptoms, suggesting potential use in treating anxiety disorders.
-
Cardiovascular Research :
- Another study assessed the impact of the compound on cardiovascular parameters in hypertensive rats. The findings suggested a beneficial effect on blood pressure regulation.
-
Cancer Research :
- Preliminary studies have explored the cytotoxic effects of this compound against various cancer cell lines, indicating potential as an anticancer agent.
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Tert-butylphenyl)cyclopropan-1-amine | Similar cyclopropane structure | Different receptor affinity |
| 1-(4-Isobutylphenyl)cyclopropan-1-amine | Cyclopropane with isobutyl group | Potentially different metabolic pathways |
| 2-(4-Tert-butylphenyl)cyclopropan-1-amine | Substituted at the second position | Distinct reactivity patterns observed |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development.
Q & A
Q. What are the key structural features of 1-(4-Tert-butylphenyl)cyclopropan-1-amine, and how can they be experimentally validated?
The compound features a cyclopropane ring bonded to a 4-tert-butylphenyl group and an amine functional group. Key structural descriptors include:
- SMILES :
CC(C)(C)C1=CC=C(C=C1)C2(CC2)N - InChIKey :
FGMYLUCDARKECM-UHFFFAOYSA-N.
To validate the structure: - X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the strained cyclopropane ring (C-C bond lengths ~1.54 Å) and the tert-butyl group’s spatial orientation .
- Collision Cross-Section (CCS) analysis : Compare experimental CCS values (predicted via ion mobility spectrometry) with computational models. For [M+H]⁺, the predicted CCS is 146.4 Ų .
Q. What synthetic routes are plausible for this compound, and how can reaction conditions be optimized?
While direct synthesis data are limited, analogous cyclopropane amines (e.g., 1-(4-chlorophenyl)cyclopropan-1-amine) suggest:
- Cyclopropanation : React 4-tert-butylbenzaldehyde with a diazo compound (e.g., trimethylsilyldiazomethane) under transition-metal catalysis to form the cyclopropane core .
- Amine introduction : Perform a Curtius rearrangement or Staudinger reaction to install the amine group.
Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) in carbonylation reactions to enhance yield and regioselectivity . Monitor purity via HPLC with UV detection (λ = 254 nm).
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The tert-butyl group imposes significant steric hindrance, reducing accessibility to the cyclopropane ring’s electrophilic carbons. However, its electron-donating nature stabilizes adjacent partial positive charges, enabling selective reactivity:
- Experimental design : Compare reaction rates with derivatives lacking the tert-butyl group (e.g., 1-phenylcyclopropan-1-amine) under identical conditions (e.g., SN2 with methyl iodide).
- Computational validation : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
Q. What analytical strategies can resolve contradictions in collision cross-section (CCS) data between experimental and predicted values?
Discrepancies may arise from gas-phase adduct formation or conformational flexibility. Mitigation approaches include:
Q. How can the compound’s potential as a serotonin receptor modulator be evaluated, given structural similarities to known ligands?
- In vitro binding assays : Screen against 5-HT₁A/₂A receptors using radioligands (e.g., [³H]-8-OH-DPAT) and compare binding affinity (Ki) to reference compounds (e.g., buspirone) .
- Docking studies : Use AutoDock Vina to simulate interactions with receptor binding pockets, focusing on the cyclopropane’s rigidity and tert-butyl group’s hydrophobic interactions .
Methodological Framework for Data Interpretation
Q. Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 190.15903 | 146.4 |
| [M+Na]⁺ | 212.14097 | 160.0 |
| [M+NH₄]⁺ | 207.18557 | 157.5 |
| [M-H]⁻ | 188.14447 | 157.5 |
| Source: Predicted data for structural validation |
Q. Table 2: Key Structural Descriptors
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| IUPAC Name | This compound |
| Topological Polar Surface Area | 26.0 Ų (calculated) |
| Source: PubChem-derived identifiers |
Critical Analysis of Contradictions
- Synthetic reproducibility : While palladium catalysis is effective for analogous compounds , the tert-butyl group’s steric bulk may necessitate alternative catalysts (e.g., Rh₂(OAc)₄) or microwave-assisted synthesis to enhance reaction efficiency.
- Biological activity : Despite structural parallels to serotonin modulators , the cyclopropane’s strain energy (~27 kcal/mol) may alter binding kinetics, requiring empirical validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
